Comprehensive Physicochemical Profiling and Analytical Validation of (S)-Methyl Tetrahydrofuran-3-Carboxylate
Comprehensive Physicochemical Profiling and Analytical Validation of (S)-Methyl Tetrahydrofuran-3-Carboxylate
Executive Summary
(S)-Methyl tetrahydrofuran-3-carboxylate (CAS 165611-33-6) is a highly versatile chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Characterized by its stable tetrahydrofuran (THF) core and an ester functional group at the C3 position, this molecule serves as a critical precursor in the rational design of protein degraders (PROTACs) and kinase inhibitors[1][2]. This technical guide provides a rigorous analysis of its physical properties, thermodynamic behavior, and the self-validating analytical methodologies required to ensure its structural and enantiomeric integrity during drug development.
Physicochemical Properties & Thermodynamic Behavior
Understanding the physical properties of (S)-Methyl tetrahydrofuran-3-carboxylate is paramount for optimizing reaction kinetics, solvent selection, and downstream purification processes such as fractional distillation.
Quantitative Data Summary
The following table consolidates the critical physical properties of the compound, derived from authoritative chemical databases[3][4].
| Property | Value | Causality / Practical Implication |
| CAS Number | 165611-33-6 (S-enantiomer) | Ensures precise stereochemical sourcing for asymmetric synthesis. |
| Molecular Formula | C6H10O3 | Dictates mass spectrometry (M+H) targets. |
| Molecular Weight | 130.14 g/mol | Used for exact stoichiometric calculations in coupling reactions. |
| Boiling Point | 158.7 °C (760 mmHg) / 61-65 °C (12 mmHg) | High BP at atmospheric pressure necessitates vacuum distillation to prevent thermal degradation of the ester[3][4]. |
| Density | 1.109 g/cm³ at 25 °C | Heavier than water; critical for determining phase separation dynamics during liquid-liquid extraction[3]. |
| Flash Point | 55.2 °C | Classified as a combustible liquid; requires inert gas padding (Argon/N2) during storage and handling[4]. |
| Appearance | Colorless to pale yellow liquid | Color shifts indicate trace oxidation or polymerization of the THF ring. |
Stereoelectronic Effects
The physical behavior of (S)-Methyl tetrahydrofuran-3-carboxylate is heavily influenced by the dipole moment generated between the THF ring oxygen and the carbonyl oxygen of the ester. This dual-oxygen system acts as a strong hydrogen-bond acceptor, rendering the compound highly soluble in polar aprotic solvents (e.g., DMF, DMSO, DCM) while maintaining miscibility with moderately non-polar solvents (e.g., toluene). The (S)-configuration at the C3 position introduces a specific spatial orientation that is critical when the molecule is subjected to enolate chemistry; the steric bulk of the THF ring directs incoming electrophiles to the opposite face, enabling highly diastereoselective alkylations.
Analytical Characterization & Validation Workflows
To ensure the trustworthiness of this chiral building block in pharmaceutical synthesis, a self-validating analytical system must be employed. Relying on a single analytical method is insufficient; orthogonal techniques must be utilized to confirm chemical purity, structural identity, and enantiomeric excess (ee).
Analytical validation workflow for (S)-Methyl tetrahydrofuran-3-carboxylate characterization.
Protocol: Enantiomeric Excess Determination via Chiral HPLC
Objective: To quantify the enantiomeric purity of the (S)-isomer and detect trace levels of the (R)-isomer. Causality: Standard reverse-phase HPLC cannot resolve enantiomers because they possess identical physicochemical properties in an achiral environment. A chiral stationary phase (CSP) containing derivatized amylose or cellulose creates transient diastereomeric complexes with the enantiomers, leading to differential retention times.
Step-by-Step Methodology:
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System Preparation: Purge the HPLC system with a mobile phase of Hexane/Isopropanol (90:10 v/v). Rationale: Isocratic elution is mandatory here to maintain a constant baseline, which is critical for the accurate integration of closely eluting enantiomeric peaks.
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Column Equilibration: Install a Chiralpak AD-H (or equivalent) column. Equilibrate at a constant temperature of 25.0 ± 0.1 °C. Rationale: Temperature fluctuations alter the binding kinetics between the analyte and the CSP, directly impacting peak resolution (Rs).
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Sample Preparation: Dissolve 5 mg of (S)-Methyl tetrahydrofuran-3-carboxylate in 1 mL of the mobile phase. Rationale: Dissolving the sample directly in the mobile phase prevents "solvent shock" at the column head, which can cause peak broadening or splitting.
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Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV detector set to 210 nm. Rationale: The ester carbonyl group exhibits strong absorption at 210 nm, providing maximum detection sensitivity.
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Validation: Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area S - Area R) / (Area S + Area R)] x 100. A valid batch must exhibit an ee > 98.0%.
Protocol: Specific Optical Rotation via Polarimetry
Objective: To provide a rapid, orthogonal confirmation of the (S)-configuration. Causality: Chiral molecules rotate plane-polarized light. The degree of rotation is an intrinsic property but is highly sensitive to concentration, solvent, and temperature.
Step-by-Step Methodology:
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Calibration: Zero the polarimeter using pure HPLC-grade Chloroform (CHCl3) in a 100 mm (1 dm) quartz cell to establish a true blank.
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Sample Preparation: Accurately weigh 1.000 g of the compound and dilute to exactly 100.0 mL with CHCl3 in a volumetric flask (c = 1.0).
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Temperature Control: Equilibrate the sample cell to exactly 20.0 °C using a Peltier temperature controller. Rationale: Specific rotation[α] is heavily temperature-dependent due to changes in solvent density and the vibrational states of the molecule. A deviation of even 1 °C can invalidate the measurement.
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Measurement: Measure the optical rotation at 589 nm (Sodium D-line). Record the observed rotation (α) and calculate the specific rotation [α]²⁰_D to verify against the established reference standard for the (S)-enantiomer.
Synthetic Utility in Drug Development
The physical and chemical properties of (S)-Methyl tetrahydrofuran-3-carboxylate make it an ideal "chiral hub" in medicinal chemistry. Its density (1.109 g/cm³) allows for easy separation from aqueous layers during workup, while its ester functionality serves as a versatile handle for diverse transformations[3].
Downstream synthetic pathways of (S)-Methyl tetrahydrofuran-3-carboxylate in drug discovery.
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Reduction to Alcohol: Treatment with reducing agents like LiAlH4 yields (S)-(tetrahydrofuran-3-yl)methanol. The low boiling point of the starting ester under vacuum (61-65 °C at 12 mmHg) ensures that unreacted starting material can be easily distilled away from the heavier alcohol product[4].
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Saponification to Acid: Base-catalyzed hydrolysis yields (S)-tetrahydrofuran-3-carboxylic acid, a moiety frequently incorporated into kinase inhibitors to improve aqueous solubility and modulate lipophilicity (LogP)[2].
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Application in PROTACs: The compound is commercially categorized as a Protein Degrader Building Block[1]. The THF ring provides a rigid, non-planar vector that helps orient the E3 ligase-binding ligand optimally toward the target protein, a critical factor in the rational design of targeted protein degraders.
References
- Title: methyl (3S)
- Source: americanelements.
- Source: sigmaaldrich.
- Source: google.
